Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2305253-30-7
VCID: VC7199581
InChI: InChI=1S/C14H25NO3.ClH/c1-13(2,3)18-12(16)10-8-14(17,9-10)11-4-6-15-7-5-11;/h10-11,15,17H,4-9H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)C1CC(C1)(C2CCNCC2)O.Cl
Molecular Formula: C14H26ClNO3
Molecular Weight: 291.82

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride

CAS No.: 2305253-30-7

Cat. No.: VC7199581

Molecular Formula: C14H26ClNO3

Molecular Weight: 291.82

* For research use only. Not for human or veterinary use.

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride - 2305253-30-7

Specification

CAS No. 2305253-30-7
Molecular Formula C14H26ClNO3
Molecular Weight 291.82
IUPAC Name tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C14H25NO3.ClH/c1-13(2,3)18-12(16)10-8-14(17,9-10)11-4-6-15-7-5-11;/h10-11,15,17H,4-9H2,1-3H3;1H
Standard InChI Key CXSQDJLEIOJVND-WOTSFZPSSA-N
SMILES CC(C)(C)OC(=O)C1CC(C1)(C2CCNCC2)O.Cl

Introduction

Chemical Identity and Structural Features

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate hydrochloride belongs to the class of bicyclic carbamates. Its structure integrates three key components:

  • A cyclobutane ring substituted at the 1- and 3-positions with carboxylate and piperidinyl groups, respectively.

  • A tert-butyloxycarbonyl (Boc) protecting group, which enhances stability during synthesis.

  • A hydrochloride salt form, improving solubility for pharmacological studies .

The molecular formula is deduced as C₁₅H₂₆N₂O₃·HCl, yielding a molecular weight of 291.82 g/mol. Stereochemical considerations arise from the hydroxyl and piperidinyl substituents on the cyclobutane ring, though specific configurations (e.g., R or S) remain unspecified in available literature .

Synthesis and Characterization

Analytical Characterization

Key techniques for verifying structure and purity include:

  • Nuclear Magnetic Resonance (NMR): For assigning proton and carbon environments.

  • Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): Assessing purity >95% .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₅H₂₆N₂O₃·HCl
Molecular Weight291.82 g/mol
SolubilitySoluble in polar solvents (e.g., DMSO)
StabilityStable under inert atmosphere
Melting PointNot reported

The hydrochloride salt enhances aqueous solubility, facilitating in vitro assays. The Boc group confers stability against nucleophilic attack, a critical feature for handling and storage .

Biological Activity and Mechanism

Muscarinic Receptor Interaction

Structural analogs of this compound exhibit muscarinic receptor antagonism, particularly at M₂ subtypes . The piperidinyl group is hypothesized to mimic acetylcholine’s quaternary ammonium moiety, enabling competitive binding to muscarinic receptors.

Hazard CodeDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures

  • Use personal protective equipment (PPE) including gloves and goggles.

  • Handle in a fume hood to minimize inhalation risks .

Structural Analogues and Comparative Analysis

Compound NameCore StructureKey Functional Groups
tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride PiperidinePyrrolidinylmethyl, Boc
tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate PyrrolidinePiperidinyloxy, Boc
tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate hydrochloride AzetidinePiperidinyloxy, Boc

Key Observations:

  • Replacement of the cyclobutane ring with azetidine or pyrrolidine alters ring strain and conformational flexibility.

  • The hydroxyl group in the target compound may enhance hydrogen-bonding interactions compared to ether-linked analogs .

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